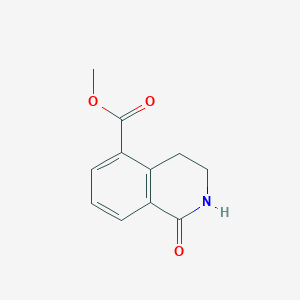
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The Pictet-Spengler reaction, first described in 1911, is a commonly used method for synthesizing these compounds . In this reaction, phenylethylamine and dimethoxymethane react in the presence of aqueous HCl at 100 °C to afford tetrahydroisoquinoline . More recent methods have replaced dimethoxymethane with aldehydes to give substituted tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is characterized by a tetrahydroisoquinoline core . Thermodynamic computations suggest that the most stable form of this compound is the trans isomer, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .Chemical Reactions Analysis
Tetrahydroisoquinoline analogs, including “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate”, can undergo various chemical reactions . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Applications De Recherche Scientifique
Medicinal Chemistry
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids, a large group of natural products .
Anti-Coronavirus Activity
A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized and tested for anti-coronavirus activity . Initial studies were carried out to establish the anti-coronavirus activity of some of the newly obtained THIQ-derivatives against two strains of human coronavirus-229E and OC-43 .
Antitumor Activity
The tetrahydroisoquinoline (THIQ) core has been repeatedly demonstrated to induce a wide range of biological properties including antitumor activity . For example, certain THIQ derivatives have shown potent inhibitory activity against breast cancer cell T47D .
Anticonvulsant Activity
THIQ derivatives have also been found to exhibit anticonvulsant activity .
Anti-HIV Activity
THIQ compounds have been studied for their potential anti-HIV activity .
Anti-Hepatitis C Virus Activity
Research has shown that THIQ derivatives can have anti-hepatitis C virus activity .
Antidiabetic Activity
THIQ compounds have been explored for their potential antidiabetic activity .
Anti-Inflammatory Activity
THIQ derivatives have been found to exhibit anti-inflammatory activity .
Mécanisme D'action
Target of Action
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . Its primary targets are monoamine oxidase (MAO) enzymes , which play a crucial role in the metabolism of monoamines in the brain .
Mode of Action
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamines, such as dopamine, noradrenaline, and serotonin . This results in increased concentrations of these neurotransmitters in the brain .
Biochemical Pathways
The inhibition of MAO enzymes by Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate affects several biochemical pathways. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it may be involved in the dopamine metabolism pathway . Furthermore, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Pharmacokinetics
It is known that it has high gastrointestinal absorption .
Result of Action
The result of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate’s action is an increase in the concentrations of monoamines in the brain . This can lead to various effects, including neuroprotective effects and potential antidepressant-like effects . It has also been suggested that it may have a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Orientations Futures
The future directions for research on “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and related compounds are likely to focus on further elucidating their biological activities and mechanisms of action . There is also interest in developing novel tetrahydroisoquinoline analogs with potent biological activity .
Propriétés
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJOSIENRJOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

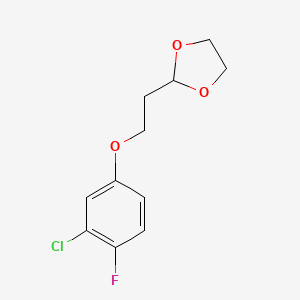
![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)
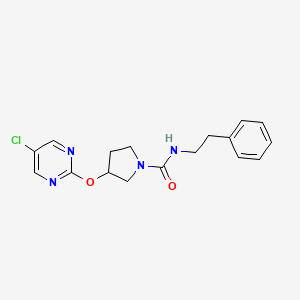
![4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2568167.png)
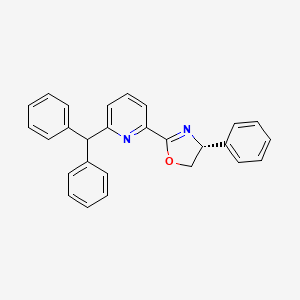
![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)
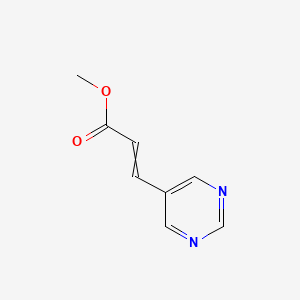
![N-[2-[[(1S,6R)-2-Bicyclo[4.1.0]heptanyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2568173.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)
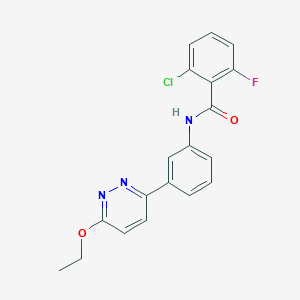
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)
![N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2568180.png)
![2,8,10-Trimethyl-4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2568181.png)